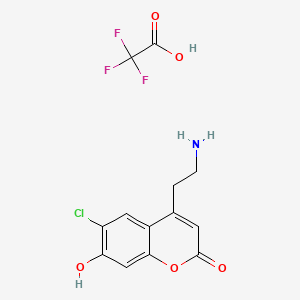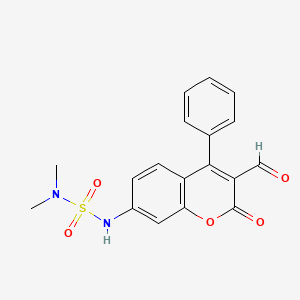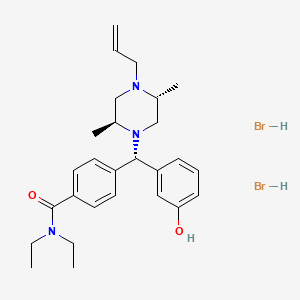
Eravacycline dihydrochloride
Overview
Description
Eravacycline dihydrochloride is a synthetic halogenated tetracycline-class antibiotic developed by Tetraphase Pharmaceuticals. It is marketed under the brand name XERAVA and is primarily used to treat complicated intra-abdominal infections. This compound is known for its broad-spectrum activity against various Gram-positive and Gram-negative bacteria, including multidrug-resistant strains .
Scientific Research Applications
Eravacycline dihydrochloride has a wide range of scientific research applications:
Chemistry: Used as a model compound to study synthetic modifications of tetracyclines.
Biology: Investigated for its interactions with bacterial ribosomes and mechanisms of resistance.
Medicine: Applied in clinical research for treating multidrug-resistant bacterial infections.
Industry: Utilized in the development of new antibiotics and antibacterial agents.
Safety and Hazards
Eravacycline may cause serious side effects. Severe stomach pain, diarrhea that is watery or bloody (may occur up to 2 months after the last dose of eravacycline), severe headaches, dizziness, ringing in your ears, vision problems, severe pain in your upper stomach spreading to your back, nausea and vomiting are some of the side effects .
Future Directions
Mechanism of Action
Target of Action
Eravacycline dihydrochloride, a fully synthetic fluorocycline antibiotic of the tetracycline class, exhibits activity against a broad spectrum of bacteria, including gram-negative, gram-positive aerobic, and facultative bacteria . It is particularly effective against bacteria resistant to cephalosporins, fluoroquinolones, β-lactam/β-lactamase inhibitors, multidrug-resistant strains, and carbapenem-resistant Enterobacteriaceae . The primary target of eravacycline is the 30S ribosomal subunit of the bacterial cell .
Mode of Action
Eravacycline disrupts bacterial protein synthesis by binding to the 30S ribosomal subunit . This binding prevents the incorporation of amino acid residues into elongating peptide chains, thereby inhibiting protein synthesis . While eravacycline is generally bacteriostatic against gram-positive bacteria (e.g., Staphylococcus aureus and Enterococcus faecalis), it has shown in vitro bactericidal activity against certain strains of Escherichia coli and Klebsiella pneumoniae .
Biochemical Pathways
Eravacycline’s action on the 30S ribosomal subunit disrupts the protein synthesis pathway in bacteria . This disruption prevents the bacteria from producing essential proteins, leading to an inability to maintain normal cellular functions and ultimately resulting in bacterial death .
Pharmacokinetics
The pharmacokinetics of eravacycline have been evaluated in single- and multiple-ascending-dose human studies . Eravacycline and some other antimicrobial agents undergo atypical concentration-dependent binding to plasma proteins, whereby the unbound fraction decreases with increasing concentrations . Following infusion of a radiolabeled dose, eravacycline is excreted in the urine (≈34%) and faeces (≈47%); 20 and ≈17% of a dose is excreted in the urine and faeces as unchanged drug .
Result of Action
The result of eravacycline’s action is the disruption of bacterial protein synthesis, which leads to the death of the bacteria . This makes eravacycline an effective treatment for complicated intra-abdominal infections . In a real-world setting, eravacycline demonstrated a high level of clinical efficacy (94%) in a variety of infections, including those caused by multidrug-resistant bacteria .
Action Environment
Eravacycline’s efficacy can be influenced by various environmental factors. For instance, in the concomitant administration with CYP 3A4-inducing drugs, eravacycline dosing should be modified . Furthermore, eravacycline’s action can be affected by the presence of resistant bacterial strains. Eravacycline has shown potent in vitro activity against a wide range of gram-negative bacteria, including carbapenem-resistant isolates .
Preparation Methods
Synthetic Routes and Reaction Conditions
Eravacycline dihydrochloride is synthesized through a series of chemical reactions starting from a tetracycline core structure. The synthesis involves halogenation, amination, and other modifications to enhance its antibacterial properties. The key steps include:
Halogenation: Introduction of halogen atoms to the tetracycline core to improve its activity against resistant bacteria.
Amination: Addition of amino groups to enhance binding to bacterial ribosomes.
Cyclization: Formation of the final tetracycline structure with necessary modifications.
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch Reactors: Utilization of batch reactors for controlled chemical reactions.
Purification: Multiple purification steps, including crystallization and chromatography, to obtain the final product.
Quality Control: Rigorous quality control measures to ensure the compound meets pharmaceutical standards.
Chemical Reactions Analysis
Types of Reactions
Eravacycline dihydrochloride undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to enhance antibacterial activity.
Reduction: Reduction of specific groups to stabilize the compound.
Substitution: Replacement of certain atoms or groups to improve efficacy.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, reducing agents, and amines. Typical conditions involve controlled temperatures, pH levels, and reaction times to achieve the desired modifications.
Major Products Formed
The major products formed from these reactions are intermediates that are further processed to obtain this compound. These intermediates include halogenated tetracyclines and aminated derivatives.
Comparison with Similar Compounds
Eravacycline dihydrochloride is compared with other tetracycline-class antibiotics, such as tigecycline and doxycycline. Its uniqueness lies in its enhanced activity against multidrug-resistant bacteria and its ability to overcome common resistance mechanisms. Similar compounds include:
Tigecycline: Another tetracycline derivative with broad-spectrum activity.
Doxycycline: A widely used tetracycline antibiotic with a broad range of applications.
Minocycline: Known for its effectiveness against resistant strains of bacteria.
This compound stands out due to its superior efficacy in treating complicated intra-abdominal infections and its potential to address the growing issue of antibiotic resistance .
Properties
IUPAC Name |
(4S,4aS,5aR,12aR)-4-(dimethylamino)-7-fluoro-1,10,11,12a-tetrahydroxy-3,12-dioxo-9-[(2-pyrrolidin-1-ylacetyl)amino]-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31FN4O8.2ClH/c1-31(2)20-13-8-11-7-12-14(28)9-15(30-16(33)10-32-5-3-4-6-32)21(34)18(12)22(35)17(11)24(37)27(13,40)25(38)19(23(20)36)26(29)39;;/h9,11,13,20,34-35,38,40H,3-8,10H2,1-2H3,(H2,29,39)(H,30,33);2*1H/t11-,13-,20-,27-;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIBSSTYDNTVAEU-RZVFYPHASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1C2CC3CC4=C(C=C(C(=C4C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O)O)NC(=O)CN5CCCC5)F.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)[C@H]1[C@@H]2C[C@@H]3CC4=C(C=C(C(=C4C(=C3C(=O)[C@@]2(C(=C(C1=O)C(=O)N)O)O)O)O)NC(=O)CN5CCCC5)F.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H33Cl2FN4O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601027691 | |
| Record name | Eravacycline dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601027691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
631.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1334714-66-7 | |
| Record name | Eravacycline dihydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1334714667 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Eravacycline dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601027691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ERAVACYCLINE DIHYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WK1NMH89VJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What are the analytical methods used to quantify Eravacycline dihydrochloride in biological samples?
A1: A validated protein precipitation method utilizing High-Performance Liquid Chromatography coupled with Electrospray Ionization Tandem Mass Spectrometry (HPLC-ESI-MS/MS) has been developed for the quantification of this compound in human plasma []. This method employs Rolitetracycline hydrochloride as an internal standard and achieves chromatographic separation using a TELOS LU C18 (2) 5μm, 100 x 4.6 mm column with a mobile phase of 20mM Ammonium acetate (pH-3.0):Methanol:Acetonitrile (20:20:60, %v/v) [].
Q2: What is the sensitivity range of the developed analytical method for this compound?
A2: The HPLC-ESI-MS/MS method demonstrates a linear response for this compound within the concentration range of 15.00-120.00 pg/ml, achieving a correlation coefficient greater than 0.999 []. This sensitivity range makes the method suitable for pharmacokinetic and bioavailability studies.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(4Z)-4-[[2-(4,5-dimethyl-2-nitrophenyl)phenyl]methylidene]-3-methyl-5-oxopyrazol-1-yl]benzoic acid](/img/structure/B560486.png)

![3-(1,3-benzothiazol-5-yl)-7-(1,3-dimethyl-1H-pyrazol-5-yl)thieno[3,2-c]pyridin-4-amine](/img/structure/B560488.png)
![N-[4-[2-[Methyl(benzyl)amino]ethyl]phenyl]-5-(3-pyridyl)-2-thiazoleamine](/img/structure/B560490.png)
![[(2S,5S)-2-[[(5-bromopyridin-2-yl)amino]methyl]-5-methylpiperidin-1-yl]-(3-fluoro-2-methoxyphenyl)methanone](/img/structure/B560491.png)





![2,10-Dihydroxy-11-oxapentacyclo[10.8.0.02,10.04,9.014,19]icosa-1(20),4,6,8,12,14,16,18-octaen-3-one](/img/structure/B560502.png)

![4-[2-[(4-Methoxyphenyl)carbonylamino]-1,3-Thiazol-5-Yl]benzoic Acid](/img/structure/B560504.png)

